N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-9-8-13-19-21(16)24-23(29-19)25(15-17-10-4-3-5-11-17)22(26)18-12-6-7-14-20(18)30(2,27)28/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKJSESBMIYJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of enhancer of zeste homolog 2 (EZH2). This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Benzyl Group : Enhances lipophilicity and biological activity.
- Thiazole Moiety : Known for various pharmacological properties.
- Methylsulfonyl Group : Contributes to solubility and reactivity.
Molecular Formula : CHNOS
Molecular Weight : 436.6 g/mol
The primary mechanism through which this compound exerts its biological activity is through the inhibition of EZH2. EZH2 is an enzyme involved in histone methylation, which plays a critical role in gene expression regulation. By inhibiting EZH2, this compound can suppress cancer cell proliferation and promote apoptosis in cancer cells characterized by EZH2 overexpression.
Anticancer Properties
Research indicates that this compound has significant anticancer effects.
- Inhibition of Cell Proliferation : The compound has been shown to effectively reduce the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis.
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa | 1.98 ± 1.22 |
| A-431 | 1.61 ± 1.92 |
These values suggest that the compound exhibits potent cytotoxicity against these cell lines, which are commonly used in cancer research .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
This antimicrobial activity highlights the potential for this compound to be developed for therapeutic applications beyond oncology .
Anti-inflammatory Potential
Preliminary studies have also suggested that this compound may exhibit anti-inflammatory properties, making it a candidate for further pharmacological exploration in inflammatory diseases.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
-
Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, correlating with decreased EZH2 activity.
- Study Reference : ResearchGate.
- Antimicrobial Efficacy : The compound was tested against clinical isolates of bacteria, showing promising results comparable to standard antibiotics.
- Molecular Docking Studies : Computational studies indicated strong binding affinities between the compound and target proteins involved in cancer progression, providing insights into its mechanism of action.
Scientific Research Applications
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound belonging to the benzamide class, featuring a benzyl group, a 4-methylbenzo[d]thiazol-2-yl moiety, and a methylsulfonyl group attached to a benzamide core. Research indicates that this compound exhibits significant biological activities, especially in antimicrobial and anticancer domains. The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various therapeutic effects. Studies have also suggested potential anti-inflammatory properties, making it a candidate for further pharmacological exploration. The uniqueness of this compound lies in its specific combination of functional groups, which enhances its potential biological activities compared to similar compounds. The presence of both methylsulfonyl and thiazole moieties contributes to its reactivity and interaction profiles, making it a valuable candidate for further research in medicinal chemistry.
Potential Therapeutic Agent for Cancer
This compound holds promise as a potential therapeutic agent for cancer. Structurally similar compounds exhibit anticancer activity against various cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). These compounds inhibit cell proliferation, induce apoptosis, and affect cell cycle progression.
Antimicrobial Applications
Thiazole derivatives have demonstrated antibacterial efficacy against a spectrum of microbiological species . In one study, a derivative exceeded the activity of the standard (amphotericin B) against Staphylococcus epidermidis, possibly due to the presence of an imidazotriazole ring . Other synthesized compounds showed exceptional growth suppression of a wide range of Gram-positive bacteria, Gram-negative bacteria, and fungus, outperforming reference medications like ampicillin and streptomycin in terms of antibacterial activity .
Anti-inflammatory Properties
Preliminary studies suggest that this compound can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
Other Thiazole Applications
Other research findings include:
- Anticonvulsant Properties: Thiazole derivatives have displayed anticonvulsant properties . For example, one compound, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed the highest anticonvulsant properties, eliminated the tonic extensor phase, and afforded 100% protection .
- Antitubercular Action: Thiazole derivatives have demonstrated anti-tubercular action. One compound showed excellent anti-tubercular action with a minimum inhibitory concentration (MIC) of 0.09 µg/mL . A structure-based activity study indicated that the presence of a chloride ion (Cl)-linked phenyl group was essential for anti-tubercular activity .
Comparison with Similar Compounds
Table 2: Spectral Data Comparison
Key Observations :
- The methylsulfonyl group in the target compound and 7a contributes to distinct ¹H NMR shifts (e.g., singlet for SO₂CH₃) and IR stretches (~1350 cm⁻¹ for asymmetric SO₂) .
- The benzyl group in the target compound likely increases steric bulk compared to ABTB’s amine or 7a’s pyridyl group, influencing solubility and membrane permeability.
Mechanistic Insights :
- The target compound’s methylsulfonyl group may mimic 7a’s role in KDM4A inhibition by interacting with catalytic lysine residues .
Structure-Activity Relationship (SAR) Trends
Sulfonyl Group Position : 2-Substitution (target compound, 7a) vs. 3-/4-substitution () affects electron distribution and binding pocket compatibility.
Benzothiazole Substitution: 4-Methyl (target compound) enhances lipophilicity compared to 6-amino (ABTB) or unsubstituted analogs, possibly improving blood-brain barrier penetration .
N-Substituents: Benzyl groups (target compound) may confer selectivity over smaller alkyl chains (e.g., ’s dimethylaminoethyl) by occupying hydrophobic pockets.
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide?
The synthesis involves multi-step organic reactions:
- Coupling reactions : Benzamide derivatives are coupled with thiazole and sulfonyl groups using Suzuki or Buchwald-Hartwig cross-coupling for C-C bond formation .
- Benzylation/sulfonylation : Reactions require inert atmospheres (N₂/Ar) and controlled temperatures (60–120°C) to prevent side reactions .
- Purification : Column chromatography or recrystallization is critical for isolating the product in >95% purity .
Which spectroscopic techniques are used for structural characterization?
- NMR (¹H/¹³C) : Confirms substituent positions and molecular connectivity. For example, ¹H NMR peaks at δ 7.2–8.5 ppm indicate aromatic protons, while methylsulfonyl groups appear as singlets near δ 3.1 ppm .
- HRMS (ESI) : Validates molecular weight (e.g., experimental vs. calculated m/z) .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .
What biological activities have been reported for this compound?
- Anticancer : Inhibits cancer cell proliferation (IC₅₀ = 2–10 μM in HeLa and MCF-7 lines) via COX-2 suppression .
- Anti-inflammatory : Reduces TNF-α and IL-6 in murine models by targeting NF-κB pathways .
- Antimicrobial : Moderate activity against S. aureus (MIC = 32 μg/mL) .
Advanced Research Questions
How can computational modeling predict biological targets?
- Molecular docking : Screens against protein databases (e.g., COX-2 PDB: 5KIR) to identify binding affinities. The methylsulfonyl group shows strong hydrogen bonding with Arg120 and Tyr355 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at position 2 enhance activity) with bioactivity .
How can reaction conditions be optimized to improve synthesis yield?
- Catalyst screening : Pd(PPh₃)₄ increases coupling efficiency by 20% compared to Pd(OAc)₂ .
- Solvent effects : DMF improves solubility of intermediates over DCM, reducing reaction time by 30% .
- Temperature gradients : Stepwise heating (60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .
What strategies address discrepancies in reported biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., compare IC₅₀ in A549 vs. HepG2) to rule out cell-specific effects .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) explains variability in in vivo vs. in vitro results .
- Batch purity analysis : HPLC-MS identifies impurities (>98% purity required for reliable bioactivity data) .
How to design structure-activity relationship (SAR) studies for this compound?
-
Substituent variation : Modify benzamide/thiazole moieties and assess activity changes. Example findings:
Substituent Biological Effect Source 4-Methoxy ↑ Anticancer activity (COX-2 inhibition) 6-Nitro ↑ Antimicrobial potency Fluorine Improves metabolic stability -
Pharmacophore mapping : Identify critical groups (e.g., sulfonyl for hydrogen bonding) using 3D alignment tools like Schrödinger .
What in vitro models assess pharmacokinetic properties?
- Caco-2 permeability : Predicts intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
- Plasma protein binding : Equilibrium dialysis shows >90% binding, suggesting prolonged half-life .
- CYP inhibition assays : Screen against CYP450 isoforms (e.g., CYP3A4 IC₅₀ > 50 μM indicates low drug-drug interaction risk) .
How to resolve solubility challenges in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion .
- Salt formation : Hydrochloride salts improve solubility by 5-fold compared to free bases .
How to validate target interactions experimentally?
- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., KD = 120 nM for COX-2) .
- Fluorescence polarization : Quantifies competitive displacement of labeled ligands .
- Gene knockout models : CRISPR-Cas9 KO of COX-2 in cell lines confirms target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
